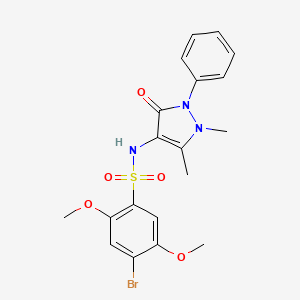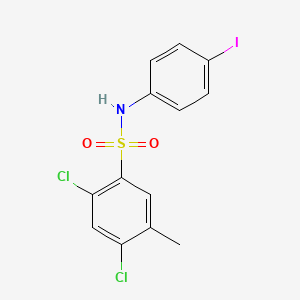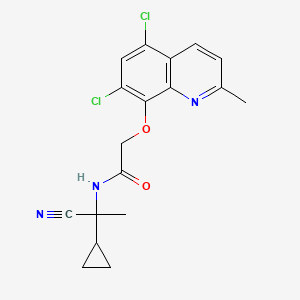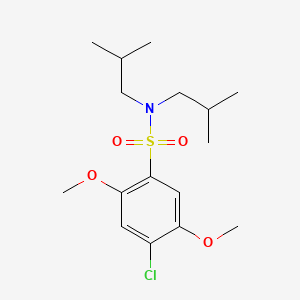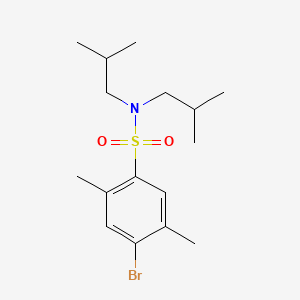
4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide, also known as BDBS, is a sulfonamide compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 441.57 g/mol. BDBS has unique properties that make it a valuable tool in various scientific fields, including biochemistry, pharmacology, and medicinal chemistry. In
科学研究应用
4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide has been used in various scientific research applications, including the study of ion channels, transporters, and receptors. It has been found to selectively block the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which is involved in the regulation of ion and fluid transport across epithelial cells. This compound has also been used to study the role of CFTR in the airway surface liquid (ASL) layer, which is crucial for the maintenance of lung function. Moreover, this compound has been used as a tool to investigate the function of other ion channels, such as the epithelial sodium channel (ENaC) and the calcium-activated chloride channel (CaCC).
作用机制
4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide selectively blocks the activity of CFTR by binding to the channel pore and preventing chloride ions from passing through. The binding of this compound to CFTR is reversible, and the compound does not affect the gating or regulation of the channel. This compound has been found to have a higher affinity for the open state of CFTR, suggesting that it may preferentially block the active form of the channel.
Biochemical and Physiological Effects:
This compound has been shown to decrease the volume of the ASL layer in human airway epithelial cells, indicating that it may have a potential therapeutic effect in diseases such as cystic fibrosis (CF) and chronic obstructive pulmonary disease (COPD). This compound has also been found to inhibit the proliferation and migration of cancer cells, suggesting that it may have anticancer properties. However, further studies are needed to explore the potential therapeutic applications of this compound.
实验室实验的优点和局限性
4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide has several advantages for lab experiments, including its high purity, low toxicity, and cost-effectiveness. This compound is also stable under a wide range of experimental conditions, making it a reliable tool for scientific research. However, this compound has some limitations, including its selectivity for CFTR and its reversible binding to the channel pore. Moreover, this compound may have off-target effects on other ion channels, which should be taken into consideration when interpreting experimental results.
未来方向
There are several future directions for the study of 4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide. One potential direction is the development of this compound analogs with improved selectivity and potency for CFTR. Another direction is the investigation of the therapeutic potential of this compound in diseases such as CF and COPD. Moreover, the role of this compound in the regulation of ion and fluid transport across epithelial cells should be further explored. Finally, the off-target effects of this compound on other ion channels should be investigated to better understand its mechanism of action.
Conclusion:
In conclusion, this compound is a valuable tool in scientific research, with unique properties that make it useful for the study of ion channels, transporters, and receptors. This compound selectively blocks the activity of CFTR by binding to the channel pore, and it has potential therapeutic applications in diseases such as CF and COPD. However, further studies are needed to explore the full potential of this compound and its analogs in scientific research and medicine.
合成方法
The synthesis of 4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide involves the reaction of 4-bromo-2,5-dimethylbenzenesulfonyl chloride with diisopropylamine in the presence of a base. The reaction yields this compound as a white crystalline solid with a purity of over 98%. The synthesis method is relatively simple, and the yield is high, making this compound a cost-effective compound for scientific research.
属性
IUPAC Name |
4-bromo-2,5-dimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BrNO2S/c1-11(2)9-18(10-12(3)4)21(19,20)16-8-13(5)15(17)7-14(16)6/h7-8,11-12H,9-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPLPOFBIQJVRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)N(CC(C)C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BrNO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoate](/img/structure/B7454102.png)
![3-[1-(Dimethylamino)cyclohexyl]propanoic acid hydrochloride](/img/structure/B7454110.png)
![4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B7454116.png)
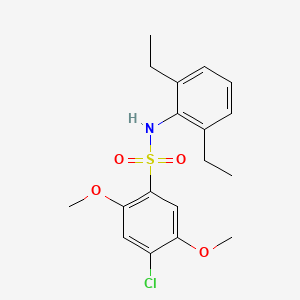
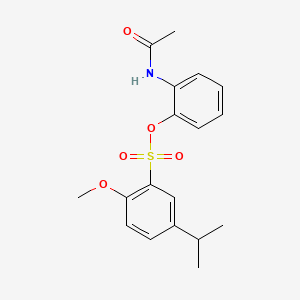

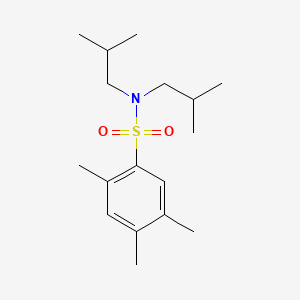
![[4-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]piperazino]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone](/img/structure/B7454145.png)
